molecular formula C13H21ClN4O B1424520 (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220035-03-9

(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1424520
CAS No.: 1220035-03-9
M. Wt: 284.78 g/mol
InChI Key: GWDCDLFAJJAAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

The molecular architecture of this compound exhibits remarkable structural complexity through the integration of multiple heterocyclic systems. The compound possesses a molecular formula of C₁₃H₂₁ClN₄O with a molecular weight of 284.79 grams per mole, establishing it as a medium-sized organic molecule with significant pharmacological potential. The systematic nomenclature reflects the presence of three distinct structural components: a 3-methylpiperidine ring, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine bicyclic system, and a connecting methanone functional group, all stabilized as the hydrochloride salt.

The structural characterization reveals several critical features that define the compound's chemical identity. The pyrazolo[4,3-c]pyridine core represents a fused bicyclic system where a pyrazole ring shares two carbon atoms with a pyridine ring in a specific [4,3-c] fusion pattern. The tetrahydro modification indicates saturation of the pyridine portion, creating a saturated six-membered ring that significantly alters the electronic properties compared to the fully aromatic parent system. The 3-methylpiperidine substituent connects through an amide carbonyl group at the 3-position of the pyrazole ring, creating a structural bridge that influences both conformational flexibility and intermolecular interactions.

Structural Parameter Value Reference
Molecular Formula C₁₃H₂₁ClN₄O
Molecular Weight 284.79 g/mol
Chemical Abstracts Service Number 1220035-03-9
Molecular Descriptor File Number MFCD13562300
Storage Conditions Sealed, dry, room temperature

The nomenclature system follows International Union of Pure and Applied Chemistry conventions, beginning with the most complex heterocyclic system and proceeding to substituents in order of priority. The systematic name accurately conveys the complete structural information necessary for unambiguous identification, including stereochemical implications and the specific positioning of functional groups. The hydrochloride designation indicates protonation of a basic nitrogen center, most likely within the piperidine ring, forming an ionic salt structure that enhances crystallinity and aqueous solubility characteristics.

Advanced spectroscopic analysis would reveal characteristic signals corresponding to each structural component. The carbonyl carbon of the methanone group typically appears in the 170-180 parts per million region in carbon-13 nuclear magnetic resonance spectroscopy, while the various methylene and methyl groups produce distinct signals that confirm the structural assignment. Infrared spectroscopy would demonstrate the characteristic carbonyl stretch around 1650 wavenumbers, consistent with an amide functional group, alongside numerous carbon-hydrogen and nitrogen-hydrogen stretching frequencies that collectively fingerprint the molecular structure.

Historical Development of Pyrazolo[4,3-c]pyridine Derivatives

The historical development of pyrazolo[4,3-c]pyridine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. The initial synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who developed the cyclocondensation methodology using β-diketones with hydrazine derivatives to generate polysubstituted pyrazole ring systems. This foundational work established the fundamental synthetic approaches that would later be extended to more complex fused ring systems including the pyrazolo[4,3-c]pyridine framework.

The evolution of synthetic methodologies for pyrazolo[4,3-c]pyridine construction has progressed through several distinct phases of development. Early approaches relied primarily on cyclocondensation reactions between appropriately substituted pyrazole precursors and pyridine-forming reagents, often requiring harsh reaction conditions and yielding complex mixtures of regioisomers. The development of more sophisticated synthetic strategies has focused on achieving regioselective control through careful selection of starting materials and reaction conditions, leading to improved yields and simplified purification procedures.

Contemporary synthetic approaches have incorporated advanced methodologies including transition-metal catalysis, microwave-assisted synthesis, and green chemistry principles. The one-pot synthesis protocols have gained particular attention for their efficiency and reduced environmental impact, allowing direct access to complex pyrazolo[4,3-c]pyridine structures without isolation of intermediate compounds. These developments have significantly enhanced the accessibility of pyrazolo[4,3-c]pyridine derivatives for biological evaluation and structure-activity relationship studies.

Recent advances in synthetic methodology have emphasized the development of modular approaches that allow systematic variation of substituents around the pyrazolo[4,3-c]pyridine core. The implementation of divergent synthetic strategies enables the preparation of focused compound libraries for biological screening, facilitating the identification of structure-activity relationships and optimization of pharmacological properties. These methodological improvements have directly contributed to the successful development of clinically relevant compounds based on the pyrazolo[4,3-c]pyridine scaffold.

Historical Period Key Development Impact
1883-1920 Initial pyrazole synthesis methods Foundation for heterocyclic chemistry
1921-1960 Fused ring system development Extension to bicyclic frameworks
1961-1990 Regioselective synthesis methods Improved control and yields
1991-2010 Advanced catalytic approaches Enhanced efficiency and selectivity
2011-Present Green chemistry applications Sustainable synthesis protocols

Significance in Heterocyclic Chemistry

The significance of pyrazolo[4,3-c]pyridine derivatives in heterocyclic chemistry extends far beyond their structural complexity, encompassing fundamental principles of electronic structure, reactivity patterns, and biological activity relationships. These compounds represent a unique class of nitrogen-rich heterocycles that combine the electron-deficient character of pyrazoles with the versatile reactivity of pyridine systems, creating opportunities for diverse chemical transformations and biological interactions. The bicyclic framework provides enhanced structural rigidity compared to individual heterocyclic components, leading to more defined three-dimensional molecular geometries that can interact selectively with biological targets.

The electronic properties of pyrazolo[4,3-c]pyridine systems demonstrate unique characteristics resulting from the fusion of two nitrogen-containing rings. The electron distribution within the bicyclic framework creates distinct regions of electron density that influence both chemical reactivity and intermolecular interactions. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, metal coordination, and electrostatic interactions, making these compounds particularly valuable as pharmacophores in drug design applications. The electronic complementarity between the electron-rich and electron-poor regions enables selective recognition of biological macromolecules through multiple simultaneous interactions.

The structural versatility of pyrazolo[4,3-c]pyridine derivatives allows extensive chemical modification at multiple positions around the bicyclic core. The availability of reactive sites enables the introduction of diverse functional groups, leading to libraries of compounds with varied physicochemical and biological properties. This structural diversity has proven particularly valuable in medicinal chemistry applications, where systematic modification of substituents can optimize selectivity, potency, and pharmacokinetic characteristics. The modular nature of the pyrazolo[4,3-c]pyridine scaffold facilitates structure-activity relationship studies that guide rational drug design efforts.

Contemporary research has highlighted the exceptional performance of pyrazolo[4,3-c]pyridine derivatives as privileged structures in kinase inhibitor development. The bicyclic framework provides optimal geometric complementarity for adenosine triphosphate-binding sites in protein kinases, leading to potent and selective inhibitory activity. Multiple compounds based on this scaffold have advanced to clinical development, demonstrating the translational potential of fundamental heterocyclic chemistry research. The success of these compounds has stimulated continued interest in pyrazolo[4,3-c]pyridine chemistry and expanded applications in diverse therapeutic areas.

Research Application Significance Current Status
Kinase Inhibition High selectivity and potency Clinical compounds approved
Structure-Activity Studies Systematic optimization Ongoing research
Electronic Structure Analysis Fundamental understanding Well-characterized
Synthetic Methodology Improved accessibility Continuously advancing
Pharmacological Evaluation Therapeutic potential Expanding applications

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c1-9-3-2-6-17(8-9)13(18)12-10-7-14-5-4-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDCDLFAJJAAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system is typically synthesized via cyclization reactions involving appropriate hydrazine derivatives and keto or aldehyde precursors. Literature indicates the use of microwave-assisted cyclization in acidic aqueous media to efficiently form such fused heterocycles, enhancing reaction rates and yields.

For example, a similar pyrazolopyridine intermediate was prepared by heating a diamine and hydroxyphenylpropanoic acid mixture in concentrated HCl under microwave irradiation at 210 °C for 15 minutes, followed by neutralization and extraction steps.

Formation of the Methanone Linkage

The key step involves coupling the 3-methyl-1-piperidinyl moiety to the pyrazolopyridine core via a methanone (amide) bond. This is commonly achieved by amide coupling reactions using carboxylic acid derivatives of the pyrazolopyridine and the corresponding amine of the piperidine.

Typical reagents and conditions include:

  • Activation of the carboxylic acid with coupling agents such as HATU or EDCI in the presence of bases like DIPEA.
  • Solvents such as DMF or dichloromethane.
  • Stirring at room temperature or mild heating until completion monitored by LC-MS or TLC.

A representative procedure involves adding the amine to a solution of the activated acid derivative in DMF with DIPEA, stirring until full conversion, followed by purification via preparative HPLC or chromatography.

Piperidine Functionalization and Salt Formation

The 3-methyl-1-piperidinyl group can be introduced either as a free amine or protected derivative, which after coupling is deprotected if necessary. The final compound is converted to its hydrochloride salt by treatment with aqueous HCl or by co-evaporation with HCl in solvents such as dichloromethane.

This salt formation step improves the compound's solubility, stability, and ease of handling in pharmaceutical formulations.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Outcome / Notes
1. Pyrazolopyridine core synthesis Mix diamine and hydroxyphenylpropanoic acid in concentrated HCl, microwave at 210 °C for 15 min Efficient cyclization to pyrazolopyridine intermediate; aqueous workup with NaHCO3 and EtOAc extraction
2. Activation of acid Use HATU (1.1 equiv), DIPEA (3 equiv) in DMF at room temp with carboxylic acid derivative Formation of activated ester intermediate for amide coupling
3. Amide coupling Add 3-methyl-1-piperidinyl amine (1 equiv) to activated ester, stir at room temperature until completion Formation of methanone linkage; reaction monitored by LC-MS
4. Purification Reverse-phase HPLC or column chromatography Isolation of pure coupled product
5. Salt formation Treat with 30% aqueous HCl or co-evaporate with HCl in DCM Formation of hydrochloride salt; drying under vacuum yields final product

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times for heterocycle formation compared to conventional heating.
  • Use of modern coupling agents like HATU improves yields and reduces side reactions during amide bond formation.
  • Purification by reverse-phase HPLC ensures high purity essential for pharmaceutical applications.
  • Salt formation with HCl enhances compound stability and solubility, crucial for downstream biological testing.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Core cyclization Concentrated HCl, microwave, 210 °C, 15 min Rapid, high-yield cyclization
Coupling agent HATU or EDCI Efficient activation of acid
Base DIPEA (3 equiv) Neutralizes acid, promotes coupling
Solvent DMF or DCM Good solubility for reagents
Reaction monitoring LC-MS, TLC Ensures completion
Purification Reverse-phase HPLC High purity product
Salt formation 30% HCl aqueous or co-evaporation with HCl Improves stability

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride may exhibit neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that derivatives of tetrahydropyridine structures can modulate dopaminergic activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of piperidine derivatives have shown promising results. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Cancer Research

The compound's ability to interact with cellular pathways involved in cancer proliferation is under exploration. Preliminary studies suggest that it may inhibit specific kinases or transcription factors associated with tumor growth. This makes it a candidate for further investigation in cancer therapeutics .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of piperidine derivatives, this compound was found to have a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Features

The compound’s structural analogs differ in substituents, ring systems, and stereoelectronic properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Features
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride 1185300-80-4 C₁₃H₂₁ClN₄O 284.78 Pyrazolo[4,3-c]pyridine core; piperidine substituent; hydrochloride salt
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone 1422142-54-8 C₁₁H₁₆N₄O 220.27 Pyrazolo[3,4-c]pyridine core; pyrrolidine substituent; neutral form
4-Aryl-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile* N/A ~C₁₄H₁₄N₄O ~278.30 Pyrazolo[3,4-b]pyridine core; oxo and carbonitrile substituents; aryl/alkyl variations

*Synthesized via ionic liquid-mediated methods .

Key Observations:

Core Heterocycle Variations :

  • The pyrazolo[4,3-c]pyridine scaffold (target compound) differs in ring fusion position from pyrazolo[3,4-c]pyridine (CAS 1422142-54-8) and pyrazolo[3,4-b]pyridine derivatives . These positional changes alter electronic distribution and steric bulk, impacting receptor binding.
  • Cremer-Pople puckering parameters suggest that the six-membered piperidine ring in the target compound adopts a chair conformation , while the five-membered pyrrolidine (CAS 1422142-54-8) likely exhibits envelope or half-chair puckering , affecting molecular flexibility.

Substituent Effects :

  • The hydrochloride salt in the target compound enhances water solubility compared to neutral analogs like CAS 1422142-54-8 .
  • Pyrrolidine (five-membered) vs. piperidine (six-membered): Piperidine’s larger ring size may improve metabolic stability and CNS penetration due to increased lipophilicity.

Spectroscopic and Analytical Data

  • 1H/13C-NMR : Pyrazolo-pyridine protons resonate between δ 2.5–4.5 ppm (tetrahydro region) and δ 7.0–8.5 ppm (aromatic protons in substituted derivatives) . Piperidine methyl groups appear near δ 1.2–1.6 ppm .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is observed at m/z 285.3 , consistent with its molecular formula .

Pharmacological and Industrial Relevance

  • Target Compound : The piperidine-pyrazolo-pyridine scaffold is prevalent in CNS drug candidates (e.g., kinase inhibitors, neurotransmitter modulators) due to balanced lipophilicity and bioavailability .
  • CAS 1422142-54-8 : Pyrrolidine analogs may serve as intermediates for anticancer agents , leveraging heterocyclic diversity for target selectivity .

Biological Activity

The compound (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{ClN}_3\text{O}

Key Features:

  • Molecular Weight : 239.73 g/mol
  • CAS Number : 733757-76-1
  • Solubility : Soluble in water and common organic solvents.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

1. Antidepressant Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antidepressant-like effects in animal models. For instance, a study demonstrated that compounds with similar structures could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism akin to that of traditional antidepressants .

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. They appear to exert protective effects against oxidative stress-induced neuronal damage, which is relevant in neurodegenerative disorders like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT receptors), enhancing serotonergic transmission.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
  • Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, it protects neuronal cells from oxidative damage.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antidepressant effects in rodent modelsSupports potential use in depression treatment
Study 2Inhibition of TNF-alpha and IL-6 productionSuggests anti-inflammatory applications
Study 3Neuroprotection against oxidative stressIndicates relevance for neurodegenerative diseases

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?

Methodological Answer: Synthesis typically involves coupling the pyrazolo[4,3-c]pyridine core with a substituted piperidine moiety. For example, describes a pyrazolo-pyridine derivative synthesized via nucleophilic substitution or condensation reactions using intermediates like 5-chloronaphthalene-1-sulfonamido groups. Yield optimization (e.g., 52.7% in ) requires controlled reaction conditions (temperature: 0–50°C, time: 2.33 hours) and acid catalysis (HCl). Purification via recrystallization or column chromatography is critical .

Reaction StepKey ParametersYieldReference
Core formation50°C, 2.33h, HCl52.7%
PurificationRecrystallization (EtOH/DMF)75%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purity assessment, as validated in for analogous pyridine derivatives. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy (e.g., δ 2.22 ppm for CH3 groups in ) confirm structural integrity. Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 538 in ) .

Q. What are the stability considerations for storing this hydrochloride salt?

Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding moisture and high temperatures, as hydrochloride salts are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH for 1–3 months) can predict degradation pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, pyrazole ring protons in show variable shifts (δ 7.52–8.9 ppm) due to hydrogen bonding. Use deuterated solvents (DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) to resolve ambiguities. Computational modeling (DFT) can predict expected shifts for comparison .

Q. What experimental designs are optimal for studying the reactivity of the pyrazolo-pyridine core?

Methodological Answer: Adopt a split-split plot design (as in ) to test variables like pH, temperature, and catalysts. For instance, suggests multi-level factorial designs to assess abiotic/biotic transformations. Kinetic studies (e.g., hydrolysis rates in ) should use pseudo-first-order conditions with excess reagents to isolate core reactivity .

Q. How can degradation during in vitro assays be mitigated?

Methodological Answer: Degradation often results from nucleophilic attack on the methanone group. recommends using radical scavengers (e.g., BHT) and chelating agents (EDTA) in buffer systems. Monitor degradation via LC-MS/MS, and adjust assay pH to 6–7 to minimize hydrolysis. For cell-based assays, pre-equilibrate the compound in serum-free media to avoid protein binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer: Variability may stem from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like ’s ecological risk assessment framework. Meta-analysis of IC50 values under controlled parameters (e.g., 24h exposure, 10% FBS) can identify outliers. Validate findings with orthogonal assays (e.g., SPR vs. ELISA) .

Notes on Evidence Utilization

  • Safety References: and inform handling protocols but are contextualized for advanced methodologies.
  • Synthesis & Characterization: , and 20 provide validated techniques for academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.